molecular formula C13H16O3S B8081009 Methyl 2-oxo-6-phenylsulfanylhexanoate

Methyl 2-oxo-6-phenylsulfanylhexanoate

Cat. No.: B8081009
M. Wt: 252.33 g/mol
InChI Key: UWFZSOJUQZIOCU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-6-phenylsulfanylhexanoate is a sulfur-containing ester derivative characterized by a 2-oxo (keto) group and a phenylsulfanyl (thioether) substituent at the sixth carbon of its hexanoate backbone.

Properties

IUPAC Name

methyl 2-oxo-6-phenylsulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-16-13(15)12(14)9-5-6-10-17-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFZSOJUQZIOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)CCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-6-phenylsulfanylhexanoate typically involves the esterification of 2-oxo-6-phenylsulfanylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-6-phenylsulfanylhexanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Methyl 2-oxo-6-phenylsulfonylhexanoate.

    Reduction: Methyl 2-hydroxy-6-phenylsulfanylhexanoate.

    Substitution: 2-oxo-6-phenylsulfanylhexanoic acid.

Scientific Research Applications

Methyl 2-oxo-6-phenylsulfanylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-6-phenylsulfanylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfur-containing esters, ketones, and thioether derivatives, leveraging data from structurally related compounds to hypothesize Methyl 2-oxo-6-phenylsulfanylhexanoate’s properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Key Properties/Applications Reference
Methyl 2-hydroxyacetate Methyl ester, hydroxyl group Solvent, intermediate in synthesis
6-Methylsulfinylhexyl isothiocyanate Sulfinyl group, isothiocyanate Bioactive (e.g., anticancer properties)
Triflusulfuron-methyl Sulfonylurea, methyl ester Herbicide (ALS inhibitor)
BAC-C12 (quaternary ammonium) Alkyl chain, ammonium group Surfactant (CMC ~3–8 mM)

Reactivity and Stability

  • Thioether vs. Sulfonyl/Sulfinyl Groups: The phenylsulfanyl group in this compound is less polar than sulfonyl (e.g., triflusulfuron-methyl ) or sulfinyl (e.g., 6-methylsulfinylhexyl isothiocyanate ) groups. This may reduce aqueous solubility but enhance lipid membrane permeability compared to sulfonated analogs.
  • Ketone Reactivity : The 2-oxo group could facilitate nucleophilic additions or reductions, similar to other α-keto esters used in asymmetric synthesis.

Physicochemical Properties

  • Critical Micelle Concentration (CMC): While this compound lacks direct CMC data, quaternary ammonium surfactants like BAC-C12 exhibit CMC values between 3–8 mM .
  • Toxicity and Handling: Thioethers generally require precautions similar to sulfur-containing compounds (e.g., skin/eye irritation risks as noted in 6-methylsulfinylhexyl isothiocyanate ).

Methods for Compound Similarity Assessment

Structural similarity analysis (e.g., Tanimoto coefficients, pharmacophore mapping) underpins virtual screening and property prediction . For this compound:

  • Functional Group Priority : The phenylsulfanyl and 2-oxo groups dominate reactivity, aligning with bioactive thioethers and ketones.

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